![molecular formula C6H4BrNO3 B6142216 2-(2-bromoethenyl)-5-nitrofuran CAS No. 59563-51-8](/img/structure/B6142216.png)
2-(2-bromoethenyl)-5-nitrofuran
Overview
Description
2-(2-Bromoethenyl)-5-nitrofuran is an organic compound characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a nitrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromoethanol with a nitrofuran derivative under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-(2-bromoethenyl)-5-nitrofuran may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethenyl)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Common Reactions
- Oxidation : The nitro group can be oxidized to higher oxidation states.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
- Substitution : The bromoethenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Scientific Research Applications
The applications of 2-(2-Bromoethenyl)-5-nitrofuran span multiple domains:
1. Chemistry:
- Building Block in Organic Synthesis : It serves as a precursor for more complex molecules, facilitating the development of new compounds with desired properties.
2. Biology:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of both the nitro and bromo substituents contributes to its ability to disrupt cellular processes in microorganisms.
- Mechanism of Action : It interacts with bacterial cell membranes, potentially leading to cell death by disrupting membrane integrity and inhibiting essential enzymes.
3. Medicine:
- Drug Development : Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics or other therapeutic agents. Research is ongoing to explore its efficacy in treating infections caused by resistant bacterial strains.
4. Industry:
- Production of Specialty Chemicals : The compound is utilized in synthesizing specialty chemicals and materials with specific properties, particularly where unique reactivity is required.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy Study : Research demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Mechanistic Insights : Investigations into its mechanism revealed that it could form reactive intermediates that interact with cellular components, leading to disruptions in essential biological processes.
Mechanism of Action
The mechanism of action of 2-(2-bromoethenyl)-5-nitrofuran involves its interaction with specific molecular targets. The bromine atom and nitrofuran ring play crucial roles in its reactivity. For instance, the compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-bromoethenyl)-: Similar in structure but lacks the nitrofuran ring.
Brivudine: Contains a bromovinyl group and is used as an antiviral agent.
Uniqueness
Its combination of functional groups allows for diverse reactivity and makes it a valuable compound in various research and industrial contexts .
Biological Activity
2-(2-Bromoethenyl)-5-nitrofuran is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom attached to an ethenyl group linked to a nitrofuran ring. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound has been studied for its effectiveness against various microorganisms. Nitro-containing compounds are known to act as antimicrobial agents by undergoing reduction to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its mechanism involves interference with DNA replication and enzyme inhibition, which is crucial for cancer cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced within biological systems, generating toxic intermediates that damage cellular components .
- Covalent Bonding : The bromoethenyl moiety can form covalent bonds with nucleophilic sites in biomolecules, disrupting their normal functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, further contributing to its antimicrobial and anticancer effects .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays have demonstrated that the compound exhibits significant antibacterial activity against several strains of bacteria. For instance, studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting their cellular integrity .
- Antitumor Potential : In cytotoxicity assays involving human lung cancer cell lines (A549, HCC827, NCI-H358), this compound displayed varying degrees of cytotoxicity, with IC50 values indicating moderate effectiveness against these cancer cells . The results are summarized in the following table:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 6.75 | 2D |
HCC827 | 6.26 | 2D |
NCI-H358 | 6.48 | 2D |
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
2-(2-Chloroethenyl)-5-nitrofuran | Chlorine instead of Bromine | Varies in reactivity |
2-(2-Iodoethenyl)-5-nitrofuran | Iodine may enhance reactivity | Potentially different effects |
2-(2-Bromoethenyl)-5-nitrothiophene | Thiophene ring alters properties | Different electronic behavior |
Properties
IUPAC Name |
2-[(E)-2-bromoethenyl]-5-nitrofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHDJUJHFAUWFM-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878860 | |
Record name | 1-(5-NO2-2-furyl)-2-(bromo)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67363-72-8 | |
Record name | NSC291062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-NO2-2-furyl)-2-(bromo)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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